![molecular formula C17H21N3O3 B4726880 butyl 4-{[(1,5-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}benzoate](/img/structure/B4726880.png)
butyl 4-{[(1,5-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}benzoate
Overview
Description
Butyl 4-{[(1,5-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}benzoate, also known as BDCB, is a chemical compound that has gained significant attention in the field of scientific research. BDCB is a pyrazole-based compound that has been found to possess potential therapeutic properties.
Mechanism of Action
The exact mechanism of action of butyl 4-{[(1,5-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}benzoate is not fully understood. However, it is believed to exert its therapeutic effects by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species. This compound has also been found to modulate various signaling pathways involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to exhibit significant biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models. Additionally, this compound has been found to possess analgesic and antipyretic effects, which can be attributed to its ability to modulate pain and temperature signaling pathways.
Advantages and Limitations for Lab Experiments
Butyl 4-{[(1,5-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}benzoate has several advantages for lab experiments. It is a stable and easily synthesizable compound that can be purified and characterized using various analytical techniques. Additionally, this compound has been found to possess potent therapeutic properties that can be studied in various animal models. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to administer in vivo.
Future Directions
There are several future directions for the study of butyl 4-{[(1,5-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}benzoate. One of the areas of research is the development of novel drug delivery systems that can improve the solubility and bioavailability of this compound. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential therapeutic applications in various disease states. Furthermore, the development of this compound derivatives with improved pharmacokinetic and pharmacodynamic properties is an area of active research.
Scientific Research Applications
Butyl 4-{[(1,5-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}benzoate has been studied extensively in the field of medicinal chemistry due to its potential therapeutic properties. It has been found to exhibit significant anti-inflammatory, analgesic, and antipyretic effects in animal models. Additionally, this compound has been shown to possess potent antioxidant properties that can protect against oxidative stress-induced damage.
properties
IUPAC Name |
butyl 4-[(1,5-dimethylpyrazole-4-carbonyl)amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-4-5-10-23-17(22)13-6-8-14(9-7-13)19-16(21)15-11-18-20(3)12(15)2/h6-9,11H,4-5,10H2,1-3H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZRCXRMVENXPDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(N(N=C2)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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